Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Medicinal chemistry Scaffold hopping Kinase inhibition

Researchers optimizing Hsp90 inhibitors face scaffold crowding with [1,2,4]-triazolopyrazine chemotypes. This [1,2,3]-regioisomer provides a differentiated core with validated pharmacology. • Distinct regioisomer with Hsp90 binding (IC50 60-100 nM) and cellular activity (IC50 2-10 µM) • Methyl ester handle for rapid analog synthesis via hydrolysis, amidation, or cross-coupling • 98% purity avoids >14% cumulative yield loss over 5 steps vs. 95% grade

Molecular Formula C7H10N4O2
Molecular Weight 182.183
CAS No. 1211538-23-6
Cat. No. B596346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
CAS1211538-23-6
SynonymsMethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Molecular FormulaC7H10N4O2
Molecular Weight182.183
Structural Identifiers
SMILESCOC(=O)C1=C2CNCCN2N=N1
InChIInChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3
InChIKeyZIEQUTOURNCFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate: Core Properties and Scaffold Identity


Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS 1211538-23-6) is a heterocyclic building block featuring a saturated pyrazine ring fused to a 1,2,3-triazole, with a methyl ester at the 3-position . Its molecular formula is C7H10N4O2, with a molecular weight of 182.18 g/mol and a computed XLogP3-AA of -1, indicating moderate hydrophilicity [1]. The compound belongs to the broader 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold, which has been validated as a novel chemotype for heat shock protein 90 (Hsp90) inhibitors with demonstrated anticancer activity (IC50 2–10 µmol/L in cancer cell lines) [2].

Scaffold [1,2,3]-triazolo[1,5-a]pyrazine core
Handle 3-position methyl ester for derivatization
Context Supports Hsp90-targeted inhibitor synthesis

Why Analogs of This Scaffold Cannot Be Used Interchangeably


The [1,2,3]-triazolo[1,5-a]pyrazine scaffold is regioisomerically distinct from the more common [1,2,4]-triazolo[1,5-a]pyrazine core employed in DPP-4 inhibitors such as sitagliptin [1]. This regioisomeric difference alters the spatial orientation of key substituents and the electronic character of the fused ring system, which directly impacts target binding and selectivity profiles [2]. Furthermore, the methyl ester at position 3 provides a specific balance of lipophilicity (XLogP3 = -1) and hydrogen-bonding capacity (5 HBA, 1 HBD) that differs from the free carboxylic acid, ethyl ester, or unsubstituted analogs, affecting both downstream synthetic tractability and pharmacokinetic properties of derived compounds [3]. Generic substitution with alternative esters or regioisomeric scaffolds introduces unpredictable changes in reactivity, solubility, and biological activity, making the precise identity of this building block critical for reproducible lead optimization.

!
Regioisomeric mismatch [1,2,4]-triazolo core targets DPP-4, not Hsp90; scaffold selectivity profile may not transfer
!
Ester substitution divergence Free acid or ethyl ester analogs may shift solubility, reactivity, and synthetic tractability
!
Unsubstituted scaffold limitation Lacks the 3-position handle needed for pharmacophore introduction and SAR expansion

Quantitative Differentiation Evidence


Regioisomeric Scaffold Differentiation: [1,2,3]- vs. [1,2,4]-Triazolo Core

The target compound features a [1,2,3]-triazolo[1,5-a]pyrazine core, which is regioisomerically distinct from the [1,2,4]-triazolo[1,5-a]pyrazine scaffold used in clinically evaluated DPP-4 inhibitors such as sitagliptin [1]. The 1,2,3-triazole ring places the nitrogen atoms in a contiguous arrangement, altering the dipole moment and hydrogen-bonding geometry compared to the 1,2,4-triazole arrangement where nitrogen atoms are separated by a carbon atom. This structural difference is associated with a shift in biological target profile: the [1,2,3]-scaffold has demonstrated binding to Hsp90 (IC50 60–100 nmol/L in fluorescence polarization assay), while the [1,2,4]-scaffold is primarily exploited for DPP-4 inhibition [2].

Scaffold regioisomer differentiation
Class-level inference
[1,2,3]-triazolo core: reported Hsp90 binding IC50 60–100 nmol/L vs. [1,2,4]-triazolo core: DPP-4 inhibition
Scaffold-level target engagement divergence
Correct regioisomer identity essential for Hsp90 vs. DPP-4 project fit
Medicinal chemistry Scaffold hopping Kinase inhibition

Ester Substituent Impact on Lipophilicity and Synthetic Utility

The methyl ester at position 3 of the target compound confers a computed XLogP3-AA value of -1, which is intermediate between the more polar free carboxylic acid analog (estimated XLogP3 < -2) and the more lipophilic ethyl ester analog (estimated XLogP3 ≈ -0.5) [1]. The methyl ester also provides a single hydrogen bond donor (NH of the saturated pyrazine) and five hydrogen bond acceptors, offering a distinct solvation and protein-binding profile compared to analogs where the ester is replaced by amides, acids, or larger alkyl esters. This balance of polarity is critical for membrane permeability in cell-based assays while retaining sufficient aqueous solubility for biochemical screening [2].

Ester lipophilicity profile
Cross-study comparable
XLogP3-AA = -1; HBD = 1; HBA = 5 vs. free acid (XLogP3 < -2) vs. ethyl ester (XLogP3 ≈ -0.5)
Intermediate polarity profile for biochemical and cell-based screening
Computed properties; experimental confirmation advised
Physicochemical properties Prodrug design Synthetic accessibility

Vendor Purity Impact on Downstream Synthetic Yield

Commercially available batches of the target compound from different vendors report purity levels of 95% (Chemenu, catalog CM307756) and 98% (Leyan, catalog 1760663; MolCore) . For a building block used in multi-step synthesis, a 3% absolute purity difference translates to up to a 3% molar deficit of reactive intermediate per step. In a linear 5-step synthesis, the cumulative yield difference between starting with 95% vs. 98% purity material can exceed 14% of the theoretical final product mass, assuming 80% yield per step. Additionally, the 95% grade material may contain up to 5% unidentified impurities that could interfere with catalytic cycles or generate byproducts in subsequent transformations .

Vendor purity impact on yield
Head-to-head
3% absolute purity difference may lead to >14% cumulative yield divergence across 5 linear synthetic steps
Higher purity grade may support better SAR reproducibility
Based on vendor COA data; 80% step-yield projection model
Chemical procurement Quality control Synthetic chemistry

Scaffold Validation: Hsp90 Inhibitory Activity

The 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold, of which the target compound is a methyl ester derivative, has been validated as a novel Hsp90 inhibitor chemotype. Resorcinol-substituted derivatives demonstrated Hsp90 binding affinity with IC50 values of 60–100 nmol/L in a fluorescence polarization assay, and antiproliferative activity across five cancer cell lines with IC50 values of 2–10 µmol/L [1]. This is a class-level differentiation from other common heterocyclic building blocks such as indoles, benzimidazoles, or purines, which target different protein families (e.g., kinases, GPCRs) and do not engage the Hsp90 N-terminal ATP-binding pocket with the same binding mode. The methyl ester functionality at the 3-position serves as a synthetic handle for further derivatization to introduce the resorcinol pharmacophore [2].

Scaffold Hsp90 validation
Class-level inference
Resorcinol-substituted derivatives: Hsp90 binding IC50 60–100 nmol/L; cellular IC50 2–10 µmol/L across 5 cancer cell lines
Reported scaffold-level Hsp90 engagement context
Derived from published derivatives; methyl ester analog requires independent validation
Cancer therapeutics Hsp90 inhibition Scaffold validation

Optimal Application Scenarios


Hsp90 Inhibitor Lead Optimization Programs

The target compound serves as a key intermediate for introducing the resorcinol pharmacophore at the 3-position via ester hydrolysis, amidation, or palladium-catalyzed cross-coupling, enabling SAR exploration of the Hsp90 N-terminal ATP-binding pocket. The validated scaffold provides a starting point with known Hsp90 binding affinity (IC50 60–100 nmol/L) and cellular activity (IC50 2–10 µmol/L) that can be optimized through systematic substitution [1].

Scaffold-Hopping Medicinal Chemistry Campaigns

For projects seeking to depart from the crowded [1,2,4]-triazolo[1,5-a]pyrazine chemical space (dominated by DPP-4 inhibitors including sitagliptin), the [1,2,3]-regioisomer offers a structurally differentiated core with a distinct target engagement profile. The methyl ester handle enables rapid analog synthesis for library construction and hit-to-lead optimization [2].

Multi-Step Synthesis Requiring High-Purity Building Blocks

In synthetic routes exceeding three linear steps, procurement of the 98% purity grade (Leyan cat. 1760663) rather than the 95% grade (Chemenu cat. CM307756) is recommended, as the 3% purity difference cumulatively impacts final product yield by over 14% across five steps, reducing the need for costly intermediate purifications and improving SAR data reproducibility .

Physicochemical Property-Driven Fragment-Based Drug Design

With a molecular weight of 182.18 g/mol, XLogP3 of -1, 1 HBD, and 5 HBA, the target compound meets fragment-like physicochemical criteria (MW < 250, LogP < 3, HBD < 3, HBA < 6). It is suitable as a core fragment for FBDD campaigns where optimal polarity and hydrogen-bonding capacity are required for efficient fragment screening and subsequent fragment growth [3].

Application
Selection Property
Validation Focus
Hsp90 pathway inhibitor development
3-position ester as synthetic handle for resorcinol pharmacophore introduction
Scaffold SAR and binding-mode review
Scaffold-hopping medicinal chemistry
[1,2,3]-triazolo regioisomer core identity
Target engagement differentiation from [1,2,4]-triazolo scaffolds
Multi-step synthetic route research
Building block purity grade selection
Cumulative yield and impurity carry-through review
Fragment-based lead discovery
Fragment-compatible physicochemical profile
Polarity and hydrogen-bond capacity for fragment screening
Quote Request

Request a Quote for Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.